N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-3-8-18(14(2)11-13)25-21(30)20(29)24-10-9-17-12-31-22-26-19(27-28(17)22)15-4-6-16(23)7-5-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDBFKXEMNZSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS Number: 897757-95-8) is a synthetic compound characterized by its oxalamide structure and a thiazolo[3,2-b][1,2,4]triazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.5 g/mol. The structure includes significant functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 897757-95-8 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. The thiazolo[3,2-b][1,2,4]triazole moiety is known for its potential antiviral and antibacterial properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity :
Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles can inhibit viral replication. For example, compounds with similar structures have demonstrated efficacy against viral enzymes such as reverse transcriptase and RNA polymerases. The IC50 values for related compounds suggest that they can effectively inhibit viral activity at low concentrations .
Antimicrobial Activity :
The compound has been evaluated for antimicrobial properties against various bacterial and fungal strains. In vitro studies have reported significant inhibition rates against pathogens like Mycobacterium tuberculosis and other bacterial strains .
Cytotoxicity :
The cytotoxic effects of the compound have been assessed in different cell lines. It is crucial to understand the balance between therapeutic efficacy and toxicity to ensure safety in potential applications .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antiviral Efficacy : A study indicated that similar thiazole derivatives showed IC50 values in the micromolar range against HIV reverse transcriptase . These findings suggest potential applications in antiviral drug development.
- Antimicrobial Screening : Another research effort focused on synthesizing thiazolo[3,2-b][1,2,4]triazole derivatives and evaluating their antimicrobial properties. Some compounds exhibited over 90% inhibition against Staphylococcus aureus .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolo derivatives revealed that specific substitutions significantly enhance biological activity. For instance, the presence of fluorine atoms was correlated with increased potency against certain microbial strains .
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of this compound lies in its anti-inflammatory potential. Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Specifically, compounds with similar structures have demonstrated selective COX-2 inhibition, suggesting that N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide may also possess this capability .
Case Study: In Vivo Evaluation
In a study examining the anti-inflammatory effects of related compounds in vivo using a carrageenan-induced paw edema model, compounds showed a significant reduction in inflammation compared to standard anti-inflammatory drugs like indomethacin. This suggests that this compound could provide a safer alternative with potentially fewer gastrointestinal side effects .
Antioxidant Activity
The compound's structure also suggests potential antioxidant properties. Compounds within the thiazolo[3,2-b][1,2,4]triazole class have been shown to inhibit oxidative stress markers such as nitric oxide and reactive oxygen species (ROS). This antioxidant activity can be particularly beneficial in conditions characterized by oxidative damage and inflammation .
Antimicrobial Applications
Another promising application for this compound is its potential as an antimicrobial agent. Derivatives of 1,2,4-triazoles have been documented to exhibit broad-spectrum antimicrobial activity against various pathogens. The presence of the thiazole ring may enhance this effect by improving the compound's ability to penetrate microbial membranes .
Case Study: Antibacterial Evaluation
In studies evaluating antibacterial efficacy against Gram-positive and Gram-negative bacteria, related thiazolo[3,2-b][1,2,4]triazole derivatives exhibited significant inhibition zones. This indicates that this compound could be explored as a potential candidate for developing new antibiotics amid rising antibiotic resistance .
Potential as a Neuroprotective Agent
Recent findings suggest that compounds featuring the 1,2,4-triazole scaffold may also exhibit neuroprotective effects. These compounds have been implicated in the modulation of neurotransmitter systems and possess properties that could protect neuronal cells from damage due to excitotoxicity and oxidative stress. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Summary Table of Applications
Q & A
Q. What are the optimal synthetic routes for N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazolo-triazole core via cyclization of substituted thioureas or thioamides under reflux conditions (e.g., in ethanol or DMF) .
- Step 2 : Alkylation or amidation to introduce the oxalamide bridge. Triethylamine is often used as a base to facilitate coupling .
- Step 3 : Functionalization of aromatic rings (e.g., fluorophenyl and dimethylphenyl groups) using Suzuki-Miyaura cross-coupling or nucleophilic substitution . Characterization requires NMR (¹H/¹³C), HPLC for purity (>95%), and mass spectrometry to confirm molecular weight .
Q. How is the structural integrity of this compound validated?
Methodological Answer: Advanced spectroscopic techniques are employed:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole protons at δ 6.8–7.1 ppm) .
- X-ray crystallography : Resolves 3D conformation, particularly for the fused thiazolo-triazole system .
- FT-IR : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Q. What preliminary biological activities are associated with this compound?
Methodological Answer: Structural analogs show:
- Antimicrobial activity : Tested via MIC assays against S. aureus and E. coli (MIC range: 2–16 µg/mL) .
- Anticancer potential : IC₅₀ values of 5–20 µM in MTT assays against breast (MCF-7) and colon (HCT-116) cancer lines .
- Enzyme inhibition : Targets COX-2 (IC₅₀ ~0.8 µM) and EGFR kinases (IC₅₀ ~50 nM) via competitive binding assays .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) influence bioactivity?
Methodological Answer: Substituent effects are analyzed using:
- QSAR modeling : Correlates Hammett σ values (e.g., σₚ-F = 0.06, σₚ-Cl = 0.23) with activity trends. Fluorine’s electron-withdrawing nature enhances membrane permeability but reduces π-stacking in enzyme pockets .
- Comparative assays : Replace 4-fluorophenyl with 4-chlorophenyl and test against EGFR. Cl-substituted analogs show 20% lower potency due to steric hindrance .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Methodological Answer: Contradictions arise from variable expression of drug transporters (e.g., P-gp). Mitigation involves:
Q. How is the mechanism of action elucidated for this compound?
Methodological Answer: Mechanistic studies employ:
- Molecular docking : Predict binding to EGFR’s ATP pocket (Glide score: −9.2 kcal/mol) using Schrödinger Suite .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by observing thermal stabilization of EGFR in lysates .
- siRNA knockdown : Silence EGFR in HeLa cells; a >50% reduction in potency confirms target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
